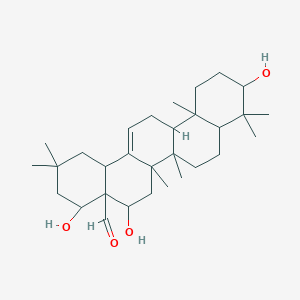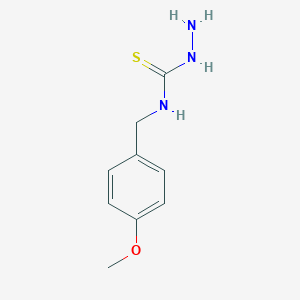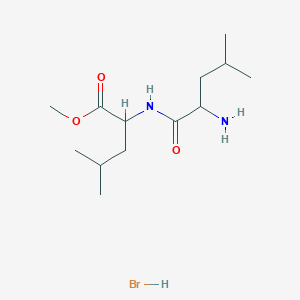
Leu-Leu-ome HBr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine, L-leucyl-, methyl ester, monohydrobromide is a useful research compound. Its molecular formula is C13H27BrN2O3 and its molecular weight is 339.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Leucine, L-leucyl-, methyl ester, monohydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucine, L-leucyl-, methyl ester, monohydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテアーゼ依存性細胞死(アポトーシス)の誘導
Leu-Leu-ome HBrは、免疫細胞におけるプロテアーゼ依存性細胞死、別名アポトーシスを誘導するために使用できます . これには、マスト細胞、食細胞、単球/マクロファージ、ナチュラルキラー細胞が含まれます .
ナチュラルキラーT細胞に対する選択的毒性
この化合物は、ナチュラルキラーT細胞に対して毒性があることがわかっています . この特性は、これらの細胞の機能と挙動を調査する研究において有用です。
細胞傷害性Tリンパ球研究における使用
This compoundは、他のさまざまなリンパ球または非リンパ球細胞型に悪影響を与えることなく、細胞傷害性Tリンパ球(CTL)に対して選択的な毒性を示します . これにより、CTLに焦点を当てた研究において貴重なツールとなります。
マクロファージ研究における応用
この化合物は、他のさまざまなリンパ球または非リンパ球細胞型に悪影響を与えることなく、マクロファージ(M phi)に対して選択的な毒性を示します . この特性は、マクロファージの研究において特に役立ちます。
抗体産生抑制研究における使用
This compoundは、ヒト末梢血リンパ球からの抗体産生の抑制を調査する研究で使用されてきました .
移植片対白血病活性研究における応用
This compound処理リンパ球輸注は、移植片対白血病活性を調査する研究で使用されてきました . この化合物の特性により、移植片対宿主病のリスクを最小限に抑えながら、この活性を仲介することができます .
作用機序
Target of Action
Leu-Leu-ome HBr primarily targets immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . These cells play crucial roles in the immune response, with functions ranging from pathogen destruction to the regulation of inflammation.
Mode of Action
The compound interacts with its targets by inducing protease-dependent cell death, also known as apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.
Biochemical Pathways
This compound affects the apoptosis pathway within the targeted immune cells . It is condensed into a membranolytic polymer via the transpeptidase action of cathepsin C within lysosomes . This leads to the disruption of the lysosomal membrane, causing the release of lysosomal enzymes into the cytosol and ultimately leading to cell death.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in targeted immune cells . This can lead to a decrease in the number of these cells, potentially affecting the body’s immune response.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Leu-Leu-ome Hydrobromide is known to interact with various enzymes, proteins, and other biomolecules. It is a lysosomal damaging agent (lysosomotropic) and is condensed into a membranolytic polymer via the transpeptidase action of cathepsin C within lysosomes . This interaction plays a crucial role in the compound’s biochemical properties .
Cellular Effects
Leu-Leu-ome Hydrobromide has been shown to have significant effects on various types of cells and cellular processes. It can induce protease-dependent cell death (apoptosis) in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Leu-Leu-ome Hydrobromide involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leu-Leu-ome Hydrobromide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Leu-Leu-ome Hydrobromide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Leu-Leu-ome Hydrobromide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Leu-Leu-ome Hydrobromide is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Leu-Leu-ome Hydrobromide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBCIHWFATZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585203 |
Source


|
| Record name | Methyl leucylleucinate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-14-8 |
Source


|
| Record name | Methyl leucylleucinate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
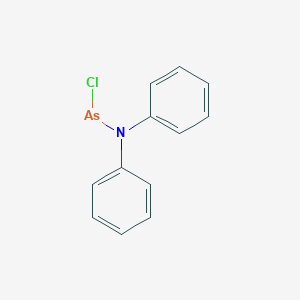
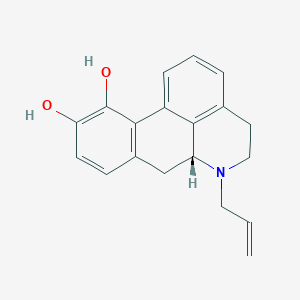

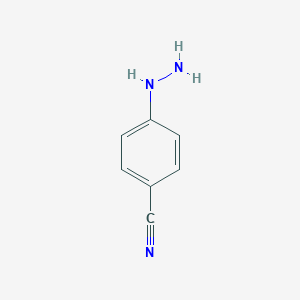
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)


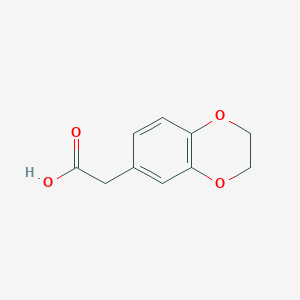
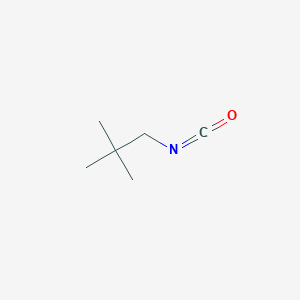
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)


